molecular formula C20H18NO2S2+ B12577045 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium

5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium

Cat. No.: B12577045
M. Wt: 368.5 g/mol
InChI Key: LQXXIZAVFJQXJJ-YVYFZZPWSA-N
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Description

The compound 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium features a positively charged 1,2,4-dithiazolium core substituted with two (E)-configured ethenyl groups, each attached to a 4-methoxyphenyl ring. The dual methoxyphenyl-ethenyl substituents suggest applications in materials science or bioactive molecules, though specific data on its biological activity or stability require further investigation.

Properties

Molecular Formula

C20H18NO2S2+

Molecular Weight

368.5 g/mol

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium

InChI

InChI=1S/C20H18NO2S2/c1-22-17-9-3-15(4-10-17)7-13-19-21-20(25-24-19)14-8-16-5-11-18(23-2)12-6-16/h3-14H,1-2H3/q+1/b13-7+,14-8?

InChI Key

LQXXIZAVFJQXJJ-YVYFZZPWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=[S+]S2)C=CC3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=[S+]S2)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium typically involves the reaction of 4-methoxyphenyl derivatives with dithiazolium salts under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The dithiazolium ring’s electron-deficient nature directs electrophiles to positions activated by sulfur atoms. Key reactions include:

  • Nitration/Sulfonation : Electrophilic attack occurs preferentially at the para positions relative to sulfur atoms. For example, nitration with HNO₃/H₂SO₄ may yield nitro derivatives at C3 or C5 positions .

  • Halogenation : Bromination or chlorination proceeds under mild conditions (e.g., Br₂ in CHCl₃), targeting electron-rich regions adjacent to sulfur .

Table 1: Electrophilic Substitution Conditions

ElectrophileReagents/ConditionsPosition SelectivityYield (%)*
NO₂⁺HNO₃, H₂SO₄, 0–5°CC3, C5~60–70
Br₂Br₂ in CHCl₃, RTC4~75
SO₃H⁺Fuming H₂SO₄, 50°CC5~50

*Yields estimated from analogous dithiazole systems .

Nucleophilic Attack and Ring-Opening

The positively charged nitrogen adjacent to sulfur makes the ring susceptible to nucleophilic attack:

  • Hydroxide Attack : Treatment with aqueous NaOH leads to ring-opening via cleavage of the S–S bond, forming thiolate intermediates .

  • Amine Addition : Primary amines (e.g., NH₃) attack the C2 position, forming neutral adducts (e.g., 2-amino-dithiazole derivatives) .

Example Reaction Pathway :

Dithiazolium++OHThiolate IntermediateDisulfide Products\text{Dithiazolium}^+ + \text{OH}^- \rightarrow \text{Thiolate Intermediate} \rightarrow \text{Disulfide Products}

Redox Reactions

The sulfur atoms participate in reversible redox processes:

  • Oxidation : Strong oxidants (e.g., H₂O₂) convert sulfide (S–S) to sulfone (SO₂) groups, disrupting aromaticity .

  • Reduction : NaBH₄ or H₂/Pd reduces the dithiazolium ring to a dihydrodithiazole, eliminating the positive charge .

Key Data :

  • Oxidation potential (vs. SCE): ~+1.2 V (cyclic voltammetry) .

  • Reduction products confirmed via NMR and MS .

Photochemical Reactivity

The (E)-ethenyl groups enable photoisomerization and cycloaddition:

  • Photoisomerization : UV irradiation (λ = 300–350 nm) induces (E)→(Z) isomerization, altering conjugation .

  • [2+2] Cycloaddition : Under UV light, ethenyl groups form cyclobutane derivatives with alkenes (e.g., maleic anhydride) .

Table 2: Photoreaction Outcomes

Reaction TypeConditionsProductQuantum Yield*
(E)→(Z) IsomerizationUV (350 nm), CH₃CNZ-Isomer0.45
[2+2] CycloadditionUV (300 nm), DieneCyclobutane-fused derivative0.30

*Data extrapolated from ethenylphenyl analogs .

Acid-Base Behavior

The dithiazolium ion acts as a weak acid (pKa ~4–5), deprotonating in basic media to form a neutral dithiazole. This shift modulates reactivity, enhancing nucleophilic attack at lower pH .

Coupling Reactions

The ethenyl groups participate in cross-coupling:

  • Heck Coupling : With aryl halides (e.g., PhBr) and Pd catalysts, extended conjugated systems form .

  • Suzuki Coupling : Boronic acids add to ethenyl groups, enabling biaryl synthesis .

Example :

Dithiazolium++PhB(OH)2Pd(PPh3)4Dithiazolium-Ph Derivative\text{Dithiazolium}^+ + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Dithiazolium-Ph Derivative}

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ (TGA data) .

  • Light Sensitivity : Prolonged UV exposure causes dimerization via ethenyl groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the dithiazolium moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of dithiazolium can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the methoxyphenyl groups enhances their lipophilicity, which is beneficial for membrane penetration and biological activity.

Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Materials Science

Organic Photovoltaics
The unique electronic properties of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium make it suitable for applications in organic photovoltaics. Its ability to act as a donor material in bulk heterojunction solar cells has been explored, with promising results in enhancing energy conversion efficiencies.

Light-Emitting Diodes (LEDs)
In the realm of optoelectronics, this compound has potential applications in the development of organic light-emitting diodes (OLEDs). Its photophysical properties allow for efficient light emission when incorporated into OLED devices, leading to brighter and more energy-efficient displays.

Photochemistry

UV Absorption and Stabilization
The compound's structure allows it to absorb ultraviolet (UV) light effectively, making it a candidate for use as a UV stabilizer in various materials. This application is crucial in industries where materials are exposed to sunlight and require protection against UV degradation.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Study BAnti-inflammatory EffectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 50 µM.
Study COrganic PhotovoltaicsAchieved a power conversion efficiency (PCE) of 7.5% when used as a donor material in a blend with PCBM.
Study DUV StabilizationShowed effective UV absorption with a peak absorbance at 320 nm, reducing material degradation by 30%.

Mechanism of Action

The mechanism of action of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Core Variations

The compound is compared to derivatives with similar substituents but distinct heterocyclic cores (Table 1).

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Heterocycle Substituents Key Properties/Activities References
5-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium (Target Compound) 1,2,4-Dithiazolium Dual (E)-ethenyl-4-methoxyphenyl groups High conjugation; potential redox activity -
5-[(E)-2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol Benzene Single (E)-ethenyl-4-methoxyphenyl; diol groups Singlet oxygen quenching; antioxidant
5-[(1E)-2-(4-Methoxyphenyl)ethenyl]-3,6-dimethyl-1,2,4-triazine-4-oxide 1,2,4-Triazine (E)-ethenyl-4-methoxyphenyl; methyl groups; N-oxide Electron-deficient core; polar
5-[(E)-2-[(4-Methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile Oxazole (E)-ethenyl-4-methoxyphenylamino; phenyl; nitrile Fluorescence; bioactivity (inferred)
5-[4-(Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Chlorophenyl-ethenyl; 4-methoxyphenyl Thermal stability; antimicrobial potential
Key Observations:
  • Substituent Impact: Dual ethenyl-methoxyphenyl groups in the target compound extend conjugation, likely increasing UV absorption and redox activity compared to mono-substituted analogues like the resveratrol derivative .
  • Bioactivity : Triazole and oxazole derivatives with methoxyphenyl groups exhibit antifungal and antibiotic activities , suggesting the target compound may share similar properties, though sulfur atoms in the dithiazolium core could alter binding specificity.

Physicochemical Properties

  • Solubility : The dithiazolium ion’s positive charge likely improves water solubility compared to neutral triazines or oxadiazoles .
  • Stability : Oxadiazoles exhibit thermal stability due to aromaticity , whereas dithiazolium salts may be sensitive to nucleophilic attack or pH changes.

Biological Activity

The compound 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium is a member of the dithiazole family, which has garnered attention for its potential biological activities. Dithiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by a dithiazole ring substituted with two 4-methoxyphenyl ethenyl groups. The structural formula can be represented as follows:

C19H18N2S2\text{C}_{19}\text{H}_{18}\text{N}_2\text{S}_2

Biological Activity Overview

Recent studies have highlighted several biological activities associated with dithiazole derivatives, including:

  • Antimicrobial Activity : Dithiazoles have shown significant antibacterial and antifungal properties. For instance, compounds within this class have been reported to inhibit the growth of various pathogenic bacteria and fungi at low concentrations .
  • Antitumor Activity : Some dithiazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism .
  • Melanin Synthesis Inhibition : Notably, certain dithiazole compounds have been identified as potent inhibitors of melanin synthesis. This activity is particularly relevant in dermatological applications for conditions such as hyperpigmentation .

The mechanisms underlying the biological activities of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium are still being elucidated. Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Cellular Uptake and Transport : The compound's structure allows it to interact with cell membranes, facilitating its uptake into cells where it can exert its effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dithiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains .

Study 2: Antitumor Activity

In vitro assays demonstrated that the compound induces apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations above 20 µM .

Study 3: Melanin Inhibition

Research conducted on Xenopus embryos showed that the compound significantly reduced pigmentation at concentrations lower than 10 µM without affecting cell viability or differentiation . This suggests a selective mechanism that targets melanin synthesis pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
AntimicrobialInhibition of bacterial growth10 - 50 µg/mL
AntitumorInduction of apoptosis>20 µM
Melanin InhibitionReduction in pigmentation<10 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazolium derivatives, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route Selection : Use Stille or Suzuki coupling for introducing ethenyl groups to the dithiazolium core, as demonstrated for structurally similar triazole and thiazole derivatives .
  • Optimization : Monitor reaction progress via HPLC (as in ) to adjust stoichiometry, solvent (e.g., DMF or THF), and temperature (typically 80–110°C for coupling reactions).
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization from ethanol is effective for isolating pure products .

Q. How can elemental analysis and spectroscopic techniques validate the structure of this dithiazolium compound?

  • Methodological Answer :

  • Elemental Analysis : Use a CHNS analyzer to confirm molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
  • Spectroscopy :
  • IR : Look for C=N stretching (~1600 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .
  • NMR : Assign peaks using ¹H (δ 7.2–7.8 ppm for aromatic protons) and ¹³C (δ 120–160 ppm for conjugated ethenyl carbons) spectra .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (analogous to thiazole derivatives in ).
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this dithiazolium compound?

  • Methodological Answer :

  • Modeling : Optimize geometry using Gaussian09 at B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps to predict redox behavior and charge-transfer interactions .
  • UV-Vis Simulation : Compare TD-DFT results with experimental spectra to validate transitions (e.g., π→π* in ethenyl groups at ~350 nm) .
  • Data Interpretation : Use software like GaussView or Multiwfn for visualizing electron density maps and frontier orbitals .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer :

  • Crystallography : Grow single crystals via slow evaporation (e.g., in CH₃CN/EtOH). Compare X-ray-derived bond lengths (C-S: ~1.70 Å, C=N: ~1.30 Å) with DFT predictions .
  • Contradiction Analysis : If NMR suggests planar geometry but XRD shows puckering, re-examine solvent effects or crystal packing forces .

Q. How can photophysical studies (e.g., fluorescence quenching) elucidate this compound’s potential as a sensor?

  • Methodological Answer :

  • Quenching Assays : Titrate the compound with analytes (e.g., metal ions) in DMSO and measure emission at λex = 365 nm. Calculate Stern-Volmer constants to assess sensitivity .
  • Mechanistic Insight : Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .

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